N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine
Description
The compound N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is a pyrimidine derivative with a complex substitution pattern. Its structure includes:
- A pyrimidine core substituted at positions 2, 4, 5, and 4.
- A morpholin-4-yl group at position 6, which enhances solubility and bioavailability due to its polar nature .
- A 5-nitro group, a strong electron-withdrawing moiety that may influence reactivity and binding interactions .
- A 4-methyl group, contributing steric bulk and hydrophobicity.
- A difluoromethylsulfanyl (SCF2H) group attached to the para position of the phenyl ring at position 2. This group introduces both electron-withdrawing (due to fluorine atoms) and lipophilic characteristics.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O3S/c1-10-13(23(24)25)14(22-6-8-26-9-7-22)21-16(19-10)20-11-2-4-12(5-3-11)27-15(17)18/h2-5,15H,6-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNKDCNXPCRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)SC(F)F)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the nitro group: Nitration of the pyrimidine ring using nitric acid or other nitrating agents.
Substitution reactions: Introduction of the morpholine and difluoromethylsulfanyl groups through nucleophilic substitution reactions.
Final assembly: Coupling of the substituted pyrimidine with the phenyl group under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The morpholine group can be replaced by other nucleophiles under suitable conditions, such as using strong bases or nucleophilic reagents.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine has been investigated for its potential as an anticancer agent. Its structural components suggest it may inhibit specific pathways involved in tumor growth and metastasis.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction mechanisms .
-
Antimicrobial Properties
- The compound exhibits promising antimicrobial activities, particularly against resistant strains of bacteria and fungi. The presence of the difluoromethylsulfanyl moiety is believed to enhance its interaction with microbial targets.
- Case Study : Research highlighted in Molecules reported that derivatives of this compound showed effective inhibition of bacterial growth, suggesting potential for development into novel antibiotics .
-
Neurological Applications
- Given its ability to cross the blood-brain barrier, this compound is being explored for neuroprotective effects and as a treatment for neurodegenerative diseases.
- Case Study : An investigation into the modulation of metabotropic glutamate receptors indicated that compounds with similar structures could provide therapeutic benefits for conditions like Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity through interactions with hydrophobic pockets in the target protein. The nitro group may participate in redox reactions, influencing the compound’s activity and stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its pyrimidine core with several analogs, but differences in substituents significantly alter its properties. Key comparisons include:
Table 1: Substituent Comparison Across Pyrimidine Derivatives
Key Observations :
- The morpholin-4-yl group at position 6 is a recurring feature in analogs, likely due to its ability to improve water solubility .
- The nitro group at position 5 in the target compound and ’s analog suggests a role in enhancing electrophilicity or participating in redox reactions .
Analysis :
- The nitro group in the target compound may confer cytotoxicity or antimicrobial activity, as seen in nitro-containing drugs like chloramphenicol .
- The SCF2H group could enhance membrane permeability compared to bulkier substituents like CF3 or OCH3.
Physicochemical Properties :
- The morpholin-4-yl group increases solubility, while the SCF2H and nitro groups may reduce logP (lipophilicity) compared to analogs with CF3 or phenyl groups .
- Dihedral angles between substituents (e.g., 12–28° in ) likely differ in the target compound due to the SCF2H group’s steric demands.
Crystallography and Molecular Interactions
- Hydrogen bonding : Analogs like those in and form N–H⋯N and C–H⋯O bonds, stabilizing crystal structures . The target compound’s nitro group may participate in similar interactions.
- π-π stacking : Observed in ’s dimeric structures (interplanar spacing ~3.6 Å) . The SCF2H group’s electron-withdrawing nature could enhance π-stacking with aromatic systems.
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core and various functional groups, suggests diverse biological activities, particularly in the fields of drug development and therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 397.4 g/mol. The structural features include:
- Pyrimidine Core : Central to its biological activity.
- Difluoromethylsulfanyl Group : Enhances binding affinity to biological targets.
- Morpholine Substituent : Potentially involved in receptor interactions.
- Nitro Group : May participate in redox reactions influencing activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethylsulfanyl group is believed to enhance binding affinity by interacting with hydrophobic pockets in target proteins. The nitro group may also play a role in modulating the compound's stability and reactivity through redox processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly against cholinesterases (AChE and BChE). These enzymes are critical in regulating neurotransmitter levels, and their inhibition can lead to increased acetylcholine availability, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of the morpholine group may contribute to enhanced membrane permeability, facilitating the compound's uptake into microbial cells .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of related pyrimidine compounds demonstrated that they induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Study 2: Cholinesterase Inhibition
In a comparative study on cholinesterase inhibitors, this compound showed promising results in inhibiting both AChE and BChE activities. This dual inhibition suggests potential therapeutic applications in managing Alzheimer's disease by enhancing cholinergic transmission .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:
- Nucleophilic substitution to introduce the morpholine group at position 6.
- Sulfanyl group incorporation via coupling reactions using 4-[(difluoromethyl)sulfanyl]aniline under basic conditions (e.g., K₂CO₃ in DMF at 120–130°C) .
- Nitration at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures to avoid decomposition . Purification employs column chromatography and recrystallization, with HPLC and NMR used for validation .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) followed by refinement using SHELXL resolves bond lengths, angles, and torsion angles . Intramolecular hydrogen bonds (e.g., N–H⋯N) and weak interactions (C–H⋯π) stabilize the crystal lattice . Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) are critical for conformational analysis .
Q. What are the primary applications of this compound in academic research?
- Medicinal chemistry : As a scaffold for kinase inhibitors due to the nitro group’s electron-withdrawing properties and morpholine’s solubility enhancement .
- Structural biology : Studying intermolecular interactions (e.g., hydrogen bonding, π-stacking) to inform drug design .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the difluoromethylsulfanyl group?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic amines.
- Catalysis : CuI or Pd(PPh₃)₄ enhances coupling efficiency .
- Computational guidance : Reaction path searches via quantum chemical calculations (e.g., DFT) predict optimal transition states and reduce trial-and-error experimentation .
Q. What strategies address polymorphism in crystallographic studies of this compound?
Polymorphic forms arise from variations in dihedral angles (e.g., 5.2° vs. 6.4° in analogous chlorophenyl derivatives). Mitigation includes:
Q. How can computational methods streamline reaction design for pyrimidine derivatives?
The ICReDD approach combines quantum mechanics (QM), machine learning, and experimental feedback:
- QM-driven path searches identify low-energy intermediates.
- Descriptor-based optimization narrows solvent/base combinations, reducing development time by ~40% .
Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?
Q. What role do weak hydrogen bonds play in the compound’s stability?
C–H⋯O and C–H⋯π interactions contribute to crystal packing, forming polymeric chains along the c-axis. Energy calculations (e.g., PIXEL) quantify their contribution (≈2–4 kcal/mol per interaction) .
Q. What challenges arise during scale-up of the synthesis, and how are they addressed?
- Nitro group instability : Use low-temperature nitration (<0°C) and inert atmospheres to prevent decomposition .
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for higher throughput .
Q. How does this compound compare structurally to related 5-nitropyrimidines?
- Substituent effects : The difluoromethylsulfanyl group increases lipophilicity (clogP +0.5) vs. chlorophenyl analogs, impacting membrane permeability .
- Bioisosterism : Morpholine at position 6 improves aqueous solubility compared to piperidine derivatives, as shown in solubility assays (PBS, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
